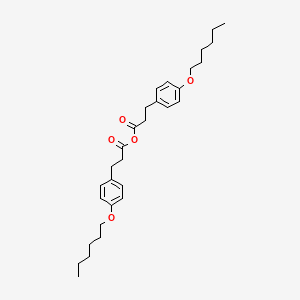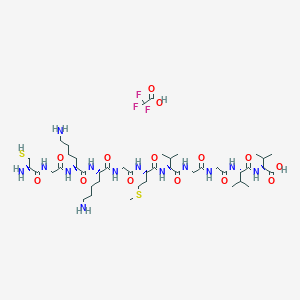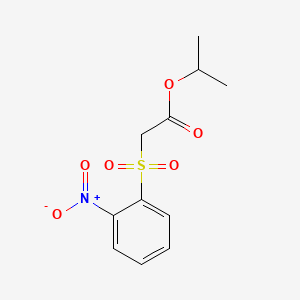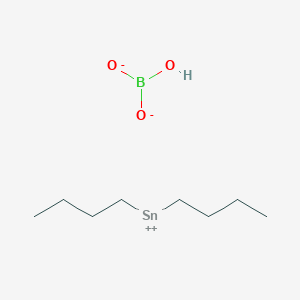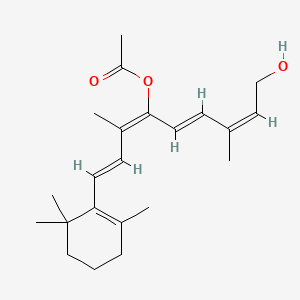
Retinyl cyclopentanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Retinyl cyclopentanecarboxylate is a retinoid derivative, which is a class of compounds related to vitamin A Retinoids are known for their significant roles in biological processes such as vision, cellular differentiation, and proliferation
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Retinyl cyclopentanecarboxylate can be synthesized through the esterification of retinol with cyclopentanecarboxylic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale esterification reactors where retinol and cyclopentanecarboxylic acid are reacted in the presence of a catalyst. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the pure ester product.
Análisis De Reacciones Químicas
Types of Reactions
Retinyl cyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form retinoic acid derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Retinoic acid derivatives.
Reduction: Retinol and cyclopentanol.
Substitution: Various substituted retinoid derivatives.
Aplicaciones Científicas De Investigación
Retinyl cyclopentanecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and retinoid chemistry.
Biology: Investigated for its role in cellular differentiation and proliferation.
Medicine: Explored for its potential in treating skin disorders such as acne and psoriasis.
Industry: Utilized in cosmetic formulations for anti-aging and skin rejuvenation products.
Mecanismo De Acción
Retinyl cyclopentanecarboxylate exerts its effects by binding to retinoic acid receptors (RARs) in the skin. These receptors are nuclear transcription factors that regulate the expression of genes involved in cellular differentiation and proliferation. By activating these receptors, this compound promotes the turnover of skin cells and enhances the production of collagen, leading to improved skin texture and reduced signs of aging.
Comparación Con Compuestos Similares
Similar Compounds
Retinol: The parent compound of retinyl cyclopentanecarboxylate, known for its role in vision and skin health.
Retinoic Acid: A more potent derivative used in the treatment of severe acne and other skin conditions.
Retinyl Palmitate: Another ester of retinol, commonly used in cosmetic formulations.
Uniqueness
This compound is unique due to its enhanced stability compared to retinol and retinoic acid. This stability makes it a preferred choice in cosmetic formulations where prolonged shelf life is essential. Additionally, its efficacy in promoting skin health without the severe irritation often associated with retinoic acid makes it a valuable compound in dermatological applications.
Propiedades
Número CAS |
88641-45-6 |
|---|---|
Fórmula molecular |
C26H38O2 |
Peso molecular |
382.6 g/mol |
Nombre IUPAC |
[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] cyclopentanecarboxylate |
InChI |
InChI=1S/C26H38O2/c1-20(15-16-24-22(3)12-9-18-26(24,4)5)10-8-11-21(2)17-19-28-25(27)23-13-6-7-14-23/h8,10-11,15-17,23H,6-7,9,12-14,18-19H2,1-5H3/b11-8+,16-15+,20-10+,21-17+ |
Clave InChI |
MPACCMIQWWLTLS-DBIMOSKASA-N |
SMILES isomérico |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/COC(=O)C2CCCC2)/C)/C |
SMILES canónico |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C2CCCC2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






